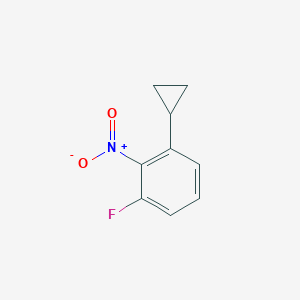![molecular formula C13H10N6O4S B2918438 2-[(7-Hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone CAS No. 898453-87-7](/img/structure/B2918438.png)
2-[(7-Hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1,2,4-triazole and thiadiazine . These classes of compounds are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals . They have been used in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles . This may lead to the formation of two regioisomers .Molecular Structure Analysis
The molecular structure of this compound would likely involve a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Applications De Recherche Scientifique
Synthesis and Structural Studies
Novel Synthesis Methods : Research demonstrates novel synthetic pathways for creating triazolo[1,5-a]triazin-7-ones and highly functionalized [1,2,4]triazoles, starting from 3-amino-5-sulfanyl-1,2,4-triazole, through alkylation, reaction with p-nitrophenyl chloroformate, and final oxidation. This process showcases the versatility of triazole and triazinone derivatives in chemical synthesis (Heras, Font, Linden, & Villalgordo, 2003).
Crystal Structure Analysis : The crystal structure of Triazavirin, a compound within the same chemical family, has been reported, demonstrating the structural complexity and potential for diverse applications of these compounds in medicinal chemistry and drug design (Voinkov, Drokin, Ulomskiy, Slepukhin, Rusinov, & Chupakhin, 2018).
Biological Activity Studies
Antimicrobial Activities : Some derivatives of 1,2,4-triazole have been synthesized and screened for their antimicrobial activities, revealing moderate effects against certain bacterial and fungal species. This suggests the potential utility of these compounds in developing new antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Antituberculosis and Cytotoxicity : A series of 3-heteroarylthioquinoline derivatives, related to the original compound in structural complexity, has been synthesized and exhibited significant in vitro activity against Mycobacterium tuberculosis, along with minimal cytotoxic effects, highlighting the potential for therapeutic applications (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).
Advanced Material and Chemical Studies
- Catalyst- and Solvent-Free Synthesis : Innovative catalyst- and solvent-free synthesis methods for benzamide derivatives, showcasing advances in green chemistry and the potential for developing environmentally friendly synthetic protocols (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).
Mécanisme D'action
The mechanism of action of this compound would likely depend on its specific structure and the target it interacts with. Many 1,2,4-triazole derivatives are known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Orientations Futures
Propriétés
IUPAC Name |
6-methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O4S/c1-7-11(21)14-12-15-16-13(18(12)17-7)24-6-10(20)8-3-2-4-9(5-8)19(22)23/h2-5H,6H2,1H3,(H,14,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVIHZMODPZICZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-Hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

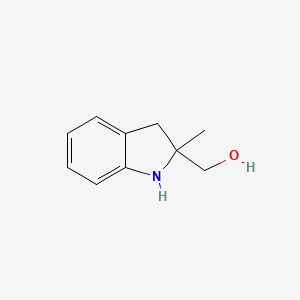
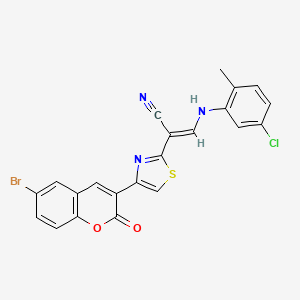

![6-Methoxy-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2918358.png)
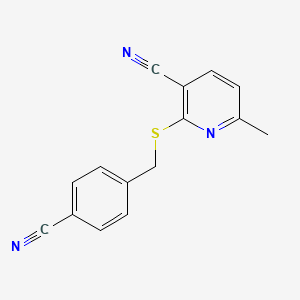

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2918366.png)
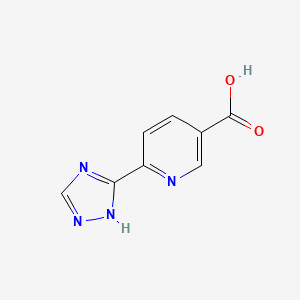
![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2918370.png)
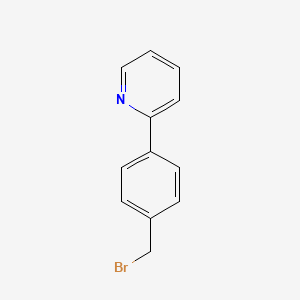
![2-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2918373.png)
![5-[(2,5-Dimethylphenyl)methyl]-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2918374.png)
![N-[(4-Chloro-2,6-dimethylphenyl)methyl]-N-(1,4-dioxan-2-ylmethyl)prop-2-enamide](/img/structure/B2918375.png)
